

Procyanidin A2: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis

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Compound of Interest		
Compound Name:	Procyanidin A2	
Cat. No.:	B192183	Get Quote

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Executive Summary

Procyanidin A2, an A-type proanthocyanidin dimer, has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. First isolated from the horse chestnut (Aesculus hippocastanum), this complex flavonoid has since been identified in various other plant sources. This technical guide provides an in-depth overview of the discovery and historical context of **Procyanidin A2**, detailed experimental protocols for its isolation and analysis, a summary of its quantitative biological data, and a visualization of its modulation of key cellular signaling pathways.

Discovery and Historical Context

The journey of **Procyanidin A2** is rooted in the broader exploration of proanthocyanidins, a class of polyphenolic compounds. The pioneering work in this field was largely conducted by Professor Jacques Masquelier, who, in 1947, developed techniques for extracting oligomeric proanthocyanidins (OPCs). His research laid the groundwork for understanding these complex molecules.

The first specific isolation and characterization of **Procyanidin A2** is attributed to W. Mayer and his colleagues in the mid-1960s. Their research on the constituents of the horse chestnut



(Aesculus hippocastanum) led to the identification of this unique A-type procyanidin dimer. This discovery was a significant step in differentiating the structural complexities within the proanthocyanidin family, particularly highlighting the presence of a second ether linkage in A-type dimers, which distinguishes them from the more common B-type procyanidins. The structural elucidation was achieved through classical chemical degradation methods and spectroscopic analysis available at the time. Subsequent advancements in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have further confirmed its structure.[1][2][3]

Physicochemical and Biological Activity Data

Procyanidin A2 exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.

Physicochemical Properties	
Molecular Formula	C30H24O12
Molecular Weight	576.51 g/mol
Appearance	Pale pink solid
Solubility	Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water.
Melting Point	Approximately 300 °C
Antioxidant Activity	
Assay	IC ₅₀ Value (μM)
DPPH Radical Scavenging	5.08



Anti-inflammatory Activity		
Cell Line	Assay	
RAW264.7 Macrophages	LPS-induced Nitric Oxide (NO) Production	
RAW264.7 Macrophages	LPS-induced TNF-α and IL-6 release	
Human Alveolar Epithelial (A549) Cells	IL-4-induced CCL26 Production	
Antiproliferative Activity		
Cell Line	EC50 Value (μg/mL)	
HepG2 (Liver Carcinoma)	62.19	
HeLa (Cervical Cancer)	66.07	
Antibacterial Activity		
Bacteria	MIC (μg/mL)	
Staphylococcus aureus	62.5	
Escherichia coli	62.5	

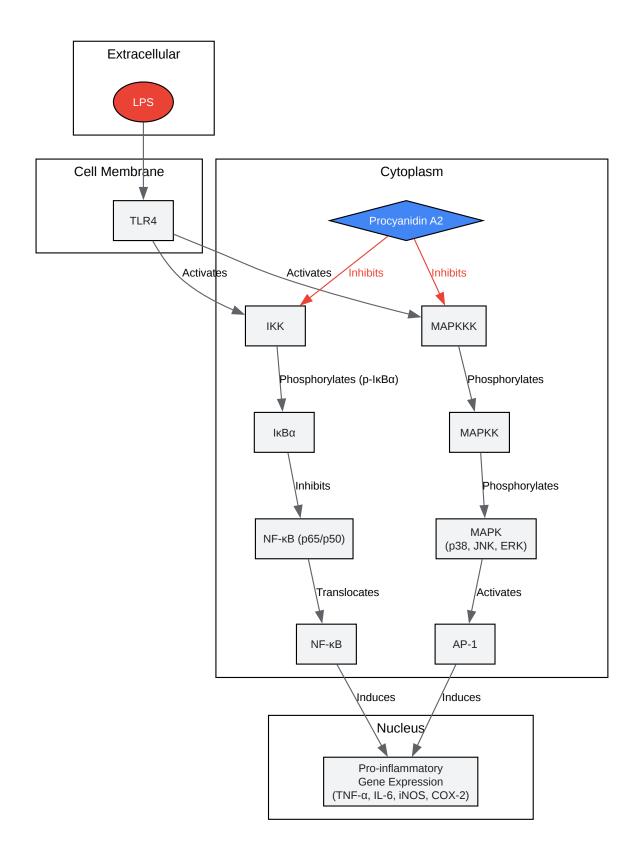
Modulation of Cellular Signaling Pathways

Procyanidin A2 exerts its biological effects by modulating several key intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are primarily attributed to its ability to interfere with the NF-κB, MAPK, and PI3K/Akt pathways.

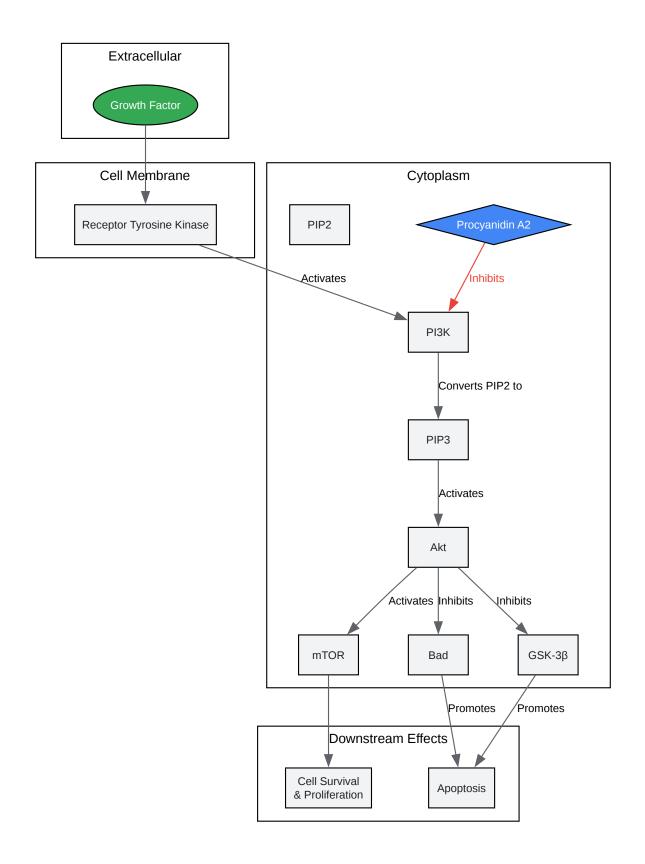
Inhibition of NF-kB and MAPK Signaling Pathways

Procyanidin A2 has been shown to suppress the activation of the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS). It inhibits the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.

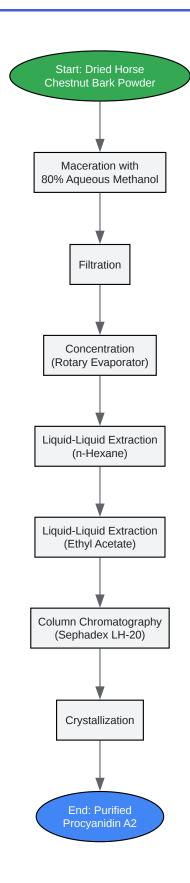












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